molecular formula C14H18O B8182587 1-(tert-Butyl)-2-ethoxy-3-ethynylbenzene

1-(tert-Butyl)-2-ethoxy-3-ethynylbenzene

Cat. No.: B8182587
M. Wt: 202.29 g/mol
InChI Key: GUPCKKHYIDPXJB-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-2-ethoxy-3-ethynylbenzene is a substituted aromatic compound featuring three distinct functional groups: a bulky tert-butyl group, an ethoxy substituent, and an ethynyl (acetylene) moiety. This combination confers unique physicochemical properties, making it a candidate for applications in organic synthesis, materials science, and catalysis.

  • Structural Features: tert-Butyl group: Provides steric bulk, enhancing thermal stability and influencing regioselectivity in reactions . Ethoxy group: An electron-donating substituent that modulates electronic effects on the aromatic ring. Ethynyl group: A linear, sp-hybridized carbon chain that enables participation in coupling reactions (e.g., Sonogashira, Click chemistry).

Properties

IUPAC Name

1-tert-butyl-2-ethoxy-3-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-6-11-9-8-10-12(14(3,4)5)13(11)15-7-2/h1,8-10H,7H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPCKKHYIDPXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1C(C)(C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-2-ethoxy-3-ethynylbenzene typically involves multiple steps, starting from readily available precursors One common method involves the alkylation of a benzene derivative with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chlorideThe final step involves the addition of the ethynyl group via a Sonogashira coupling reaction, which requires a palladium catalyst and a copper co-catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-2-ethoxy-3-ethynylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ozone.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed:

Scientific Research Applications

1-(tert-Butyl)-2-ethoxy-3-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-ethoxy-3-ethynylbenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the tert-butyl group can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl group is a common structural motif in organic chemistry. Below is a comparison of 1-(tert-Butyl)-2-ethoxy-3-ethynylbenzene with analogs differing in substituents:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties
This compound tert-butyl, ethoxy, ethynyl ~218.3 (estimated) High reactivity (ethynyl), moderate polarity (ethoxy), steric shielding
ETBE (Ethyl tertiary butyl ether) tert-butyl, ethoxy 102.2 Low water solubility, high octane rating, used as fuel additive
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Tetramethylbutyl, ethoxy, hydroxyl 310.5 Surfactant potential due to hydrophilic-lipophilic balance
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate tert-butyl, methoxy, hydroxyl 307.4 Stable under recommended conditions, used in pharmaceutical intermediates

Key Observations :

  • Reactivity : The ethynyl group in the target compound distinguishes it from ethers (ETBE) or alcohols, enabling cross-coupling reactions absent in analogs .
  • Stability : tert-Butyl groups enhance stability across all compounds, but ethynyl substituents may reduce thermal stability compared to ethers or esters .
  • Applications : Ethynyl-containing compounds are favored in synthetic chemistry, whereas ethers like ETBE dominate industrial applications (e.g., fuel additives) .

Spectroscopic and Analytical Data

While direct spectral data for this compound are unavailable, analogs provide benchmarks:

  • NMR : Ethynyl protons typically resonate at δ 2.5–3.5 ppm (¹H NMR), distinct from methoxy (δ 3.2–3.8 ppm) or tert-butyl (δ 1.2–1.4 ppm) signals .
  • IR : Ethynyl C≡C stretches appear at ~2100–2260 cm⁻¹, absent in ethers or alcohols .
  • Mass Spectrometry : Molecular ion peaks for tert-butyl-containing compounds align with calculated m/z values (e.g., [M+H]⁺ for the target compound ~219.3) .

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